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Compound of Interest

Compound Name: PF-03654746

Cat. No.: B1679675

Application Notes and Protocols: PF-03654746

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03654746 is a potent and selective histamine H3 receptor antagonist that has been
investigated for its potential therapeutic effects in a variety of central nervous system disorders
and allergic rhinitis.[1][2] Developed by Pfizer, this compound exhibits high brain penetration
and has been the subject of preclinical and clinical studies to evaluate its pharmacokinetic and
pharmacodynamic properties.[1][2][3] These notes provide a summary of the available data
and protocols relevant to the study of PF-03654746.

Pharmacokinetic Profile

Detailed human pharmacokinetic data for PF-03654746 is limited in publicly available literature.
While described as having an "optimal” pharmacokinetic profile, specific quantitative
parameters from human clinical trials are not readily accessible.[4] Preclinical data in rats
indicate good brain penetration.

Preclinical Pharmacokinetics
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Parameter Species Value

Brain to Plasma Unbound
Concentration Ratio Rat 2.11
(Cb,u:Cp,u)

Pharmacodynamic Profile

PF-03654746 acts as a high-affinity antagonist at the histamine H3 receptor. Its
pharmacodynamic effects have been characterized through in vitro binding assays and in vivo
human positron emission tomography (PET) imaging studies.

In Vitro and In Vivo Pharmacodynamics

Parameter Species/System Value

Ki (in vitro binding affinity) Human H3 Receptor 2.3nM

IC50 (in vivo, PET) Non-Human Primate 0.99 nM

IC50 (in vivo, PET) Human 0.31 nM

IC50 (in vivo, PET) Human 0.144 £ 0.010 ng/mL

Human Receptor Occupancy (PET Study)

Oral administration of PF-03654746 in healthy human subjects resulted in a dose-dependent
occupancy of the histamine H3 receptor in the brain.

Receptor Occupancy (at 3 Receptor Occupancy (at 24
Oral Dose
hours) hours)

0.1mg-4mg 71% - 97% 30% - 93%

Experimental Protocols
Protocol 1: Human Histamine H3 Receptor Occupancy
Measurement by PET
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This protocol is based on studies measuring the in vivo binding of PF-03654746 to the human
histamine H3 receptor using positron emission tomography (PET).

Objective: To determine the relationship between plasma concentrations of PF-03654746 and
the occupancy of histamine H3 receptors in the human brain.

Materials:

PF-03654746 (oral formulation)

[11C]GSK189254 (radioligand for H3 receptor)

PET scanner

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for
plasma concentration analysis

Automated blood sampling system
Procedure:

o Subject Selection: Recruit healthy human volunteers. Obtain informed consent. Screen for
any contraindications to PET scanning or administration of the study drug.

e Baseline PET Scan:
o Administer a bolus injection of [L1C]GSK189254 to each subject.

o Perform a dynamic PET scan for 90-120 minutes to measure the baseline binding of the
radioligand to the H3 receptors.

o Collect arterial blood samples throughout the scan to measure the concentration of the
radioligand in plasma, which serves as the input function for kinetic modeling.

e Drug Administration: Administer a single oral dose of PF-03654746 to the subjects.

e Post-Dosing PET Scans:
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o At specified time points after drug administration (e.g., 3 hours and 24 hours), perform a
second and third PET scan using [11C]GSK189254.

o Repeat the arterial blood sampling procedure during each scan.

e Pharmacokinetic Sampling: Collect venous blood samples at multiple time points post-dose
to determine the plasma concentration of PF-03654746 using a validated HPLC-MS/MS
method.

o Data Analysis:

o Analyze the PET data using kinetic modeling (e.g., a two-tissue compartment model) to
estimate the volume of distribution (VT) of the radioligand in different brain regions.

o Calculate the receptor occupancy (RO) at each time point using the following formula: RO
(%) = (1 - VT,post-dose / VT,baseline) x 100

o Correlate the calculated receptor occupancy with the measured plasma concentrations of
PF-03654746 to determine the IC50.
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Caption: Antagonism of the H3 receptor by PF-03654746 blocks downstream signaling.
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Caption: Workflow for determining H3 receptor occupancy by PF-03654746.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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